p53 (139-147)

HLA-A2 binding p53 peptide MHC class I epitope

The compound p53 (139-147) (sequence KLCPVQLWV) is a nine-amino-acid peptide fragment derived from the human tumor suppressor protein p53. It functions as a CTL epitope restricted to the HLA-A*02:01 allele, enabling CD8+ T-cell recognition.

Molecular Formula
Molecular Weight
Cat. No. B1575426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep53 (139-147)
SynonymsCellular tumor antigen p53 (139-147); p53 (139-147)
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
StorageCommon storage 2-8℃, long time storage -20℃.

p53 (139-147) Peptide: A Wild-Type HLA-A*02:01-Restricted Epitope for T-Cell Immunomonitoring and Cancer Vaccine Research


The compound p53 (139-147) (sequence KLCPVQLWV) is a nine-amino-acid peptide fragment derived from the human tumor suppressor protein p53. It functions as a CTL epitope restricted to the HLA-A*02:01 allele, enabling CD8+ T-cell recognition [1]. The peptide has been characterized in functional T-cell assays, demonstrating HLA-A2-restricted lysis of peptide-pulsed target cells and endogenously processed presentation on p53-mutated tumor cell lines [1]. Its binding to HLA-A*02:01 is classified as moderate relative to other p53-derived peptides, placing it in a functionally distinct tier for vaccine design [2].

Why p53 (139-147) Cannot Be Interchanged with Other In-Class p53 Peptide Epitopes


p53-derived HLA-A*02:01-binding peptides are not functionally interchangeable. Variations in amino acid sequence at anchor positions translate into large differences in binding affinity, CTL recognition threshold, and endogenous processing efficiency [1]. Peptides classified as strong HLA-A2 binders (e.g., p53 65–73) may exhibit different T-cell avidity and killing kinetics compared to moderate binders such as p53 (139-147), while poor binders (e.g., p53 149–157) may require higher peptide concentrations to achieve half-maximal HLA stabilization . These molecular differences directly impact quantitative T-cell assay readouts and vaccine formulation performance, making sequence-level substitution between p53 peptide epitopes a source of experimental irreproducibility [1].

p53 (139-147): Quantitative Differentiation Evidence for Research Procurement and Assay Selection


HLA-A*02:01 Binding Affinity: p53 (139-147) Occupies a Unique Functional Tier Between Strong and Poor Binders

In peptide competition assays measuring relative binding affinity to HLA-A*02:01, p53 (139-147) is consistently categorized as a moderate binder, distinct from strong binders such as p53 (65-73) and p53 (65-74) and poor binders such as p53 (149-157) and p53 (24-32) . Strong binders may drive higher T-cell avidity but also carry a greater risk of central tolerance deletion; poor binders may fail to achieve sufficient MHC occupancy for CTL priming [1]. The moderate affinity of p53 (139-147) therefore represents a functionally distinct balance point for ex vivo T-cell expansion and vaccine design .

HLA-A2 binding p53 peptide MHC class I epitope

CTL Functional Avidity: p53 (139-147)-Specific T Cells Require Peptide Concentrations Above 0.01 µM for Target Recognition

A p53 (139-147)-specific CD8+ CTL line generated by autologous dendritic cell priming exhibited functional affinity in the micromolar range, with complete loss of target cell recognition when peptide-pulsing concentration fell below 0.01 µM [1]. This quantitative threshold defines a minimum peptide loading requirement distinct from higher-avidity p53 peptide-specific CTL clones such as those raised against p53 (149-157), which have been characterized as high-affinity [2]. The measured avidity window establishes p53 (139-147) as a peptide suited for protocols where moderate, graded T-cell activation is desired rather than maximal single-epitope killing.

CTL avidity peptide titration tumor immunology

Endogenous Processing Verification: p53 (139-147) Is Naturally Presented by p53-Mutated Tumor Cells

Unlike some p53-derived peptides that bind HLA-A2 in vitro but are not detectably processed by tumor cells, p53 (139-147) was validated for endogenous processing: a p53 (139-147)-specific CTL line efficiently lysed 3 out of 3 HLA-A2-positive p53-mutated tumor cell lines without exogenous peptide pulsing [1]. This processing efficiency contrasts with certain other p53 HLA-A2 epitopes that show strong binding in refolding assays but fail to elicit lysis of tumor targets, indicating that biochemical binding alone is insufficient to predict functional presentation [2].

endogenous processing tumor cell lysis HLA-A2-restricted

Multi-Epitope Vaccine Inclusion: p53 (139-147) Is a Component of Defined Peptide Pools in Patented Vaccine Formulations

The sequence KLCPVQLWV (p53 139-147) is explicitly claimed as an isolated epitope within an HLA class I A2 tumor-associated antigen peptide vaccine composition comprising at least eight epitopes [1]. This inclusion differentiates p53 (139-147) from numerous other p53-derived peptides that, despite favorable binding predictions, have not been selected for multi-epitope clinical-stage vaccine formulations. The rationale for selection is linked to its demonstrated CTL immunogenicity in HLA-A2 transgenic mouse models alongside peptides p53 (103-111) and p53 (149-157) [2].

cancer vaccine multi-peptide patented composition

Heteroclitic Variant Q144L: A Mutation at Position 144 Enhances Predicted HLA-A2 Binding Score

The naturally occurring p53 Q144L mutation (CAG→CTG at codon 144) generates a variant peptide p53 (139-147) Q144L that carries a higher predicted HLA-A2 binding score than the wild-type sequence [1]. This mutation is associated with Li-Fraumeni syndrome [2] and has been proposed as a heteroclitic peptide candidate—a modified epitope that stimulates wild-type-reactive CD8+ T cells more potently than the native peptide [1]. The wild-type p53 (139-147) peptide thus serves as both a direct immunological target and a baseline comparator for heteroclitic optimization strategies.

heteroclitic peptide p53 mutation Q144L

p53 (139-147): Validated Procurement Scenarios Based on Quantitative Differentiation Evidence


HLA-A*02:01 Tetramer and Dextramer Manufacturing for T-Cell Immunomonitoring

p53 (139-147) is the immunogen of record for commercially available HLA-A*02:01 p53 tetramer reagents (e.g., MBL International, Cosmobio). Its moderate HLA-A2 binding affinity enables stable tetramer folding and specific CD8+ T-cell staining without the high background sometimes observed with strong-binder tetramers [1]. Multi-center immunomonitoring trials requiring lot-to-lot consistency across tetramer batches preferentially select this validated epitope over less-characterized p53 fragments [2].

Dendritic Cell-Based Cancer Vaccine Formulation with Defined Multi-Epitope Pools

p53 (139-147) is a component of a patented eight-epitope HLA-A2 vaccine composition and has been used in DC-pulsed vaccine protocols that induced CTL reactivity in HLA-A2 transgenic mice [1]. Researchers developing multi-epitope DC vaccines for Phase I/II trials can reference this established formulation precedent to support regulatory documentation and reduce the risk of selecting unvalidated peptide sequences [2].

Heteroclitic Peptide Optimization Studies Targeting the p53 Q144L Mutation

The wild-type p53 (139-147) peptide is the essential baseline for any comparative immunogenicity study of the Q144L heteroclitic variant, which has a higher predicted HLA-A2 binding score and may stimulate stronger wild-type-reactive CD8+ responses [1]. Researchers investigating p53 neoantigen vaccines for Li-Fraumeni syndrome or tumors harboring codon 144 mutations require both wild-type and Q144L peptides for controlled T-cell priming comparisons [2].

In Vitro CTL Avidity Calibration Using Peptide Titration Curves

The known recognition threshold of >0.01 µM peptide for p53 (139-147)-specific CTLs provides a quantitative calibration point for T-cell avidity assays [1]. Laboratories establishing p53-specific CTL lines can use this threshold to standardize peptide loading protocols across experiments and to benchmark the functional avidity of newly generated p53 peptide-specific T-cell clones against a well-characterized reference epitope [1].

Quote Request

Request a Quote for p53 (139-147)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.